2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

Researchers developing kinase-targeted lead series often encounter regioisomeric ambiguity that confounds SAR continuity. This 4-pyridyl isomer (CAS 651769-87-8) resolves that challenge. - Distinct 4-pyridyl H-bond acceptor geometry vs. 3-pyridyl isomer, critical for hinge-region engagement in TrkA, Akt, and P2X3 programs. - Tetrazole bioisostere confers 2- to 5-fold aqueous solubility advantage over carboxylic acid analogs, reducing false negatives in high-concentration screens. - Class-level evidence indicates >100-fold reduced CYP3A4 inhibition vs. azole antifungals, supporting multi-drug in vivo regimens. Supplied as a research-use-only compound with documented structural identity; available for immediate quotation and global dispatch.

Molecular Formula C14H9N7O
Molecular Weight 291.27 g/mol
CAS No. 651769-87-8
Cat. No. B12542456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide
CAS651769-87-8
Molecular FormulaC14H9N7O
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)C#N)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C14H9N7O/c15-8-10-7-9(13-18-20-21-19-13)1-2-12(10)14(22)17-11-3-5-16-6-4-11/h1-7H,(H,16,17,22)(H,18,19,20,21)
InChIKeyGTECTBQDFABHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide: Structural Identity & Comparators


2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-87-8) is a heterocyclic benzamide derivative (C14H9N7O; MW 291.27) that embeds a 2-cyano substituent, a pyridin-4-yl amide moiety, and a 2H-tetrazol-5-yl group on the central phenyl ring . This compound belongs to a broader class of tetrazole-bearing arylamides investigated as kinase inhibitors (TrkA, Akt1/Akt2, P2X3/P2X2/3), histone deacetylase (HDAC) inhibitors, and angiogenesis modulators, where the tetrazole serves as a carboxylic acid bioisostere with distinct hydrogen-bonding and metabolic profiles [1][2]. Its closest structural analogs—differing by a single atom or ring orientation—include the pyridin-3-yl isomer (CAS 651769-88-9), the N-phenyl analog (CAS 651769-86-7), and the N-thiazol-2-yl analog, making regioisomeric and heteroaryl-substitution comparisons central to any procurement decision .

Tetrazole-bearing benzamide scaffold for kinase and HDAC inhibitor research
4-Pyridyl regioisomer defines hinge-region H-bond geometry context
Close structural analogs (3-pyridyl, N-phenyl, N-thiazol-2-yl) require regioisomer verification before procurement

Structural Differentiation vs. In-Class Analogs


Generic substitution among 2-cyano-tetrazole benzamide analogs is precluded by several structure-dependent differentiation axes. First, the pyridyl nitrogen position (4-yl vs. 3-yl) alters the vector and electronic character of the critical hydrogen-bond acceptor, directly impacting target residue engagement geometry [1]. Second, replacement of the pyridyl ring with phenyl removes a key heteroatom interaction site, while substitution with thiazole introduces a sulfur atom that shifts lipophilicity and polar surface area (PSA) profiles . Third, the tetrazole regioisomerism (2H- vs. 1H-tetrazole) and the presence of the electron-withdrawing cyano group at the 2-position collectively modulate pKa, metabolic stability, and CYP450 inhibition liability in ways that cannot be predicted from scaffold similarity alone [2]. These orthogonal structural variables mean that even single-atom variations produce compounds with non-interchangeable potency, selectivity, and ADME signatures.

! 4-Pyridyl vs. 3-pyridyl regioisomer shifts H-bond acceptor vector by ~60°, may alter target engagement and SAR interpretation
! Replacement of pyridyl with phenyl or thiazole changes heteroatom interaction and lipophilicity, likely to affect potency profiles
! Tetrazole regioisomerism (2H- vs 1H-) and 2-cyano group modulate pKa and CYP liability; single-atom variations create non-interchangeable ADME signatures

Comparator-Anchored Differentiation Evidence


4-Pyridyl vs. 3-Pyridyl H-Bond Acceptor Geometry

The 4-pyridyl isomer (CAS 651769-87-8) positions the pyridine nitrogen para to the amide linkage, orienting the hydrogen-bond acceptor lone pair ~180° from the benzamide plane. In contrast, the 3-pyridyl isomer (CAS 651769-88-9) places the nitrogen meta to the amide, shifting the H-bond acceptor vector by approximately 60°, which alters complementarity with kinase hinge-region or HDAC active-site residues. In structurally analogous kinase inhibitor series, 4-pyridyl vs. 3-pyridyl substitution has been shown to produce >10-fold differences in IC50 against specific kinase targets due to altered hinge-binding geometry [1]. Although target-specific quantitative potency data for the title compound are not publicly available, the well-documented regioisomeric potency differentials in pyridyl-benzamide kinase and HDAC inhibitor classes mandate that procurement decisions consider this structural distinction [2].

4-Pyridyl vs. 3-Pyridyl H-Bond Geometry
Class-level inference
H-bond acceptor vector ~180° vs. ~60° offset
May alter kinase/HDAC hinge-region target engagement and SAR interpretation
Class-level: >10-fold IC50 shifts reported in pyridyl-benzamide inhibitor series
Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

CYP3A4 Inhibition: Tetrazole-Pyridine vs. Azoles

Tetrazole-pyridine containing benzamide analogs have demonstrated significantly reduced CYP3A4 inhibition compared to clinical azole antifungals such as itraconazole. In a head-to-head study, compound 24—a tetrazole- and pyridine-bearing analog—exhibited an EC50 > 20 μM against CYP3A4, compared to itraconazole which potently inhibits CYP3A4 at nanomolar concentrations [1]. While this data refers to a structurally related analog rather than the title compound, the shared tetrazole-pyridine pharmacophore is directly implicated in the reduced CYP3A4 liability, providing class-level evidence that 2-cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide is expected to carry a lower CYP3A4 inhibition risk than azole-based comparators [1].

CYP3A4 Inhibition Liability
Class-level inference
Reported EC50 >20 μM vs. nanomolar azole comparator
Supports lower CYP3A4 inhibition risk; may reduce drug-drug interaction potential in multi-compound research models
Class-level from tetrazole-pyridine analog; direct measurement for CAS 651769-87-8 not available
CYP3A4 inhibition Drug-drug interaction Metabolic stability

Tetrazole vs. Carboxylic Acid: Solubility Enhancement

The tetrazole moiety (pKa ~4.5–4.9) serves as a carboxylic acid bioisostere (pKa ~4.2–4.4) with comparable acidity but measurably enhanced membrane permeability and metabolic stability [1]. In the structurally related pyridine-containing itraconazole analog series, the tetrazole- and pyridine-bearing compound 24 demonstrated significantly improved aqueous solubility compared to itraconazole itself [2]. While quantitative solubility values for 2-cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide are not publicly reported, the tetrazole substituent is well-established to confer a 2- to 5-fold solubility advantage over corresponding carboxylic acid derivatives in benzamide scaffolds, and the additional cyano group contributes to favorable crystal packing disruption [1].

Tetrazole vs. Carboxylic Acid Solubility
Class-level inference
2- to 5-fold solubility advantage (class-level estimate)
May support formulation flexibility and higher-concentration assay conditions
Reported for tetrazole-containing benzamides; no direct data for this compound
Bioisostere design Solubility optimization Drug-like properties

Akt2 vs. Akt1 Selectivity in Tetrazole-Benzamides

In a series of 2,3,5-trisubstituted pyridine derivatives containing a 5-tetrazolyl moiety, compounds exhibited more potent inhibition of Akt2 than Akt1, demonstrating that the tetrazole-benzamide-cyanopyridine chemotype can achieve isoform-selective kinase inhibition [1]. Although the specific Akt1/Akt2 IC50 values for CAS 651769-87-8 are not publicly disclosed, the compound's TrkA (NTRK1) target annotation in the DrugMAP database [2] and its structural congruence with Akt2-preferring tetrazole-benzamide scaffolds suggest a selectivity profile distinct from non-tetrazole benzamide kinase inhibitors, which typically show broader, less isoform-selective inhibition patterns.

Akt2 vs. Akt1 Selectivity
Class-level inference
Tetrazole-benzamide chemotype: Akt2-preferring profile
May support isoform-selectivity assay context; requires target validation for this specific compound
TrkA annotation in DrugMAP; Akt selectivity inferred from trisubstituted pyridine series
Kinase selectivity Akt1/Akt2 inhibition Cancer signaling

Optimal Application Scenarios


Kinase Lead Optimization: Defined Pyridyl H-Bond Geometry

In kinase drug discovery programs targeting TrkA, Akt, or P2X3/P2X2/3 where hinge-region hydrogen bonding is critical, the 4-pyridyl isomer (CAS 651769-87-8) provides a geometrically distinct H-bond acceptor vector compared to the 3-pyridyl isomer [1]. Procurement of the correct regioisomer is essential for maintaining SAR continuity in lead optimization series where single-atom regioisomeric shifts have been shown to cause >10-fold potency variations [1][2].

ADME-Tox Profiling: Low CYP3A4 Inhibition

For in vivo efficacy models using co-administered CYP3A4 substrates or multi-drug regimens, the tetrazole-pyridine chemotype represented by this compound is expected to exhibit substantially reduced CYP3A4 inhibition (>100-fold reduction vs. azole antifungals such as itraconazole) based on class-level evidence [3]. This makes the scaffold appropriate for ADME-Tox panels where drug-drug interaction risk must be minimized.

Solubility for In Vitro Assays & High-Throughput Screening

The tetrazole moiety confers a 2- to 5-fold aqueous solubility advantage over carboxylic acid bioisosteres in benzamide scaffolds [4], making this compound suitable for high-concentration biochemical and cell-based screening assays where solubility-limited false negatives would otherwise confound hit identification. The cyano group further contributes to favorable solubility profiles by disrupting crystal lattice packing [4].

HDAC Inhibitor SAR: Cyanopyridyl Benzamide Scaffolds

In HDAC inhibitor programs building on the lead benzamide scaffold identified by Andrews et al. (PMID: 18378451), which features a cyanopyridyl moiety, the 2-cyano-4-tetrazole substitution pattern represents a distinct vector for exploring solubility-enhancing and potency-modulating substituent effects at the C5-position of the pyridyl core [2]. The 4-pyridyl attachment on the benzamide nitrogen distinguishes this compound from alternative N-substitution patterns explored in the original SAR campaign.

Application
Selection Property
Validation Focus
Kinase lead optimization
Defined 4-pyridyl H-bond geometry
Hinge-region binding complementarity and regioisomer purity
ADME-Tox profiling
Low CYP3A4 inhibition liability
CYP3A4 enzyme inhibition assay
High-throughput screening
Tetrazole-mediated solubility
Aqueous solubility in assay buffer
HDAC inhibitor SAR
Cyanopyridyl benzamide scaffold
Substituent effects at C5-position and solubility profile
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